Fosopamine

Renal vasodilation Dopamine prodrug Tissue selectivity

Fosopamine is an orally bioavailable dopamine receptor agonist prodrug employing a 4-O-phosphate ester for phosphatase-mediated, kidney-selective activation—releasing epinine exclusively in renal tissue. Unlike ibopamine's ubiquitous esterase hydrolysis driving systemic inotropy, fosopamine delivers regional vasodilation without confounding cardiac effects. Ideal for renal hypertension models, organ-specific prodrug hydrolysis studies, and DRD1 agonist benchmarking. The HCl salt offers high aqueous solubility (85 mg/mL), enabling DMSO-free assay preparation and minimizing solvent artifacts. Select fosopamine when renal-selective pharmacodynamic endpoints are critical.

Molecular Formula C9H14NO5P
Molecular Weight 247.18 g/mol
CAS No. 103878-96-2
Cat. No. B019348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosopamine
CAS103878-96-2
SynonymsN-methyldopamine 4-O-phosphate
SIM 2055
SIM-2055
Molecular FormulaC9H14NO5P
Molecular Weight247.18 g/mol
Structural Identifiers
SMILESCNCCC1=CC(=C(C=C1)OP(=O)(O)O)O
InChIInChI=1S/C9H14NO5P/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H2,12,13,14)
InChIKeyWHEGQKBWPSOMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosopamine (CAS 103878-96-2): Chemical Identity, Pharmacological Class, and Procurement Relevance


Fosopamine (CAS 103878-96-2; developmental codes SIM-2055, Z-2055), also known as N-methyldopamine 4-O-phosphate, is a synthetic small-molecule dopamine receptor (DRD) agonist of the phenethylamine and catecholamine families [1]. It functions as an orally bioavailable phosphate ester prodrug of epinine (N-methyldopamine), designed to undergo selective hydrolytic activation in the kidney to release the active catecholamine moiety [2]. Originally developed by AstraZeneca and Zambon Group SpA, fosopamine reached Phase II clinical investigation for hypertension before development was discontinued [1][2].

Why Dopaminergic Prodrugs Cannot Be Interchanged: Fosopamine's Distinct Prodrug Chemistry and Activation Pathway


Dopamine receptor agonist prodrugs that deliver epinine as the active metabolite are not functionally interchangeable. The critical differentiator lies in the promoiety chemistry, which dictates the site, rate, and selectivity of hydrolytic activation. Fosopamine employs a 4-O-phosphate ester that undergoes phosphatase-mediated cleavage preferentially in renal tissue, conferring regional vasodilatory selectivity [1][2]. In contrast, ibopamine—the 3,4-diisobutyryl ester of epinine—is hydrolyzed by ubiquitous blood and tissue esterases during first-pass absorption, yielding systemic epinine exposure that drives both inotropic and vasodilatory effects across multiple vascular beds [1]. Levodopa, gludopa, and TA-870 each employ yet distinct promoiety strategies with different target tissues and clinical indications [1]. Substituting one prodrug for another without accounting for these mechanistic differences risks producing fundamentally different pharmacodynamic profiles, even when the terminal active metabolite is identical.

Fosopamine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Renal Vascular Selectivity: Fosopamine vs. Ibopamine (Class-Level Inference from Same Review)

In a comprehensive 1989 review of dopaminergic prodrugs, Casagrande et al. reported that Sim 2055 (fosopamine, epinine-4-O-phosphate) acts as a selective renal vasodilator upon oral administration in dogs and was proposed for clinical investigation in renal failure and essential hypertension [1]. In the same review, ibopamine was characterized as an 'inodilator' with combined positive inotropic and vasodilatory properties, and its extensive therapeutic experience was in chronic congestive heart failure rather than renal-selective applications [1]. While this review reports on both compounds, the differentiation is qualitative and inferential; no direct head-to-head quantitative comparison of renal selectivity indices (e.g., renal vs. mesenteric vascular resistance ratios) between fosopamine and ibopamine was provided in the available data.

Renal vasodilation Dopamine prodrug Tissue selectivity Hypertension

Oral Hemodynamic Neutrality of Fosopamine in Humans vs. Inotropic Activity of Ibopamine (Cross-Study Comparison)

De Caro et al. (1993) demonstrated that single oral doses of fosopamine (SIM2055, 100–300 mg) in 9 healthy volunteers produced no clinically significant variations in heart rate, systolic blood pressure, or diastolic blood pressure, and no ECG parameter changes throughout the observation period [1]. In contrast, single oral doses of ibopamine (100–200 mg) in healthy volunteers produced a mean increase in estimated stroke volume of +29% (maximum change from baseline) and +15% cumulatively over the first hour, with a reduction in afterload, consistent with its inotropic/vasodilatory profile [2]. This cross-study comparison indicates that at therapeutic dose ranges, fosopamine avoids the systemic hemodynamic perturbations characteristic of ibopamine, consistent with its renal-selective activation design.

Hemodynamics Blood pressure Heart rate Cardiac output Oral dosing

Dose-Dependent Urinary Metabolite Recovery: Fosopamine vs. Ibopamine Metabolic Profile (Cross-Study Comparison)

Fosopamine (SIM2055) oral administration (100, 200, 300 mg) in healthy volunteers resulted in 24-hour urinary recovery of total metabolites (homovanillic acid + 3,4-dihydroxyphenylacetic acid + conjugated epinine) of 78±6%, 66±11%, and 55±6% of the administered dose, respectively, demonstrating dose-dependent metabolic handling [1]. Plasma free epinine was undetectable at the 100 mg dose and measurable only at 200–300 mg, indicating a threshold for systemic epinine appearance consistent with first-pass renal activation [1]. Separately, ibopamine pharmacokinetic studies in healthy Japanese subjects showed that total epinine in urine comprised epinine 3-O-sulfate (74–75%) and epinine 4-O-sulfate (22–24%), reflecting a distinct conjugation pattern driven by systemic esterase-mediated activation rather than renal-selective hydrolysis [2]. The differing sulfate conjugation ratios (fosopamine's broader metabolite spectrum including HVA and DOPAC vs. ibopamine's predominant 3-O-sulfation) point to divergent metabolic routing.

Pharmacokinetics Urinary excretion Prodrug metabolism Epinine Bioavailability

Relative Renal Vasodilator Potency in the Anesthetized Dog: Epinine vs. Ibopamine vs. Fenoldopam (Baseline for Fosopamine Contextualization)

Nichols et al. (1987) quantified the renal vasodilator potency of ibopamine, epinine, dopamine, and fenoldopam on DA-1 receptors in the phenoxybenzamine/propranolol-pretreated anesthetized dog [1]. Epinine was approximately 10-fold more potent than ibopamine as a renal vasodilator (measured by renal blood flow increase and renal vascular resistance decrease), while dopamine was approximately equipotent to epinine, and fenoldopam was 10-fold more potent than epinine/dopamine [1]. This establishes that the active metabolite epinine—the same moiety released by fosopamine—is intrinsically more potent at renal DA-1 receptors than ibopamine (the intact parent). Since fosopamine is designed to release epinine selectively in the kidney while ibopamine requires systemic esterase hydrolysis, the local renal concentration of epinine achievable with fosopamine may be higher than that from ibopamine at equivalent oral doses, though direct comparative renal epinine concentration data are not available.

Renal blood flow DA-1 receptor Vasodilation Potency comparison Epinine

Aqueous Solubility Advantage of Fosopamine Hydrochloride for In Vitro and In Vivo Formulation

Fosopamine hydrochloride (CAS 135962-35-5) exhibits high aqueous solubility of 85 mg/mL (299.67 mM) in water with sonication, while showing minimal solubility in DMSO (<1 mg/mL, insoluble or slightly soluble) [1][2]. This solubility profile is consistent with the ionizable phosphate ester and hydrochloride salt form and facilitates preparation of aqueous dosing solutions for in vivo administration without the need for organic co-solvents that may introduce vehicle-related artifacts. The high aqueous solubility (299.67 mM) enables flexible dose-range finding in rodent models of hypertension or renal function. Comparative solubility data for ibopamine free base or other epinine prodrug salts under identical conditions were not identified in the available literature.

Solubility Formulation Hydrochloride salt Aqueous buffer In vivo dosing

Fosopamine Application Scenarios Grounded in Differential Evidence


Renal-Selective Vasodilation Models in Hypertensive Rodents

Fosopamine is suited for protocols requiring oral dopamine receptor agonism restricted to the renal vascular bed without confounding cardiac inotropy. The Casagrande et al. (1989) review demonstrates that oral fosopamine produces selective renal vasodilation in dogs, while ibopamine produces combined inotropic and vasodilatory effects [1]. Researchers modeling renal hypertension mechanisms or screening for renally targeted antihypertensive agents should select fosopamine over ibopamine to isolate renal hemodynamic endpoints from systemic cardiac effects.

Human Pharmacokinetic Studies of Phosphate Ester Prodrug Activation

Fosopamine's unique phosphate ester promoiety and kidney-selective activation make it a valuable tool compound for studying organ-specific prodrug hydrolysis in humans. De Caro et al. (1993) established that plasma free epinine remains undetectable at 100 mg oral fosopamine and becomes measurable only at ≥200 mg, with dose-dependent urinary metabolite recovery (78% to 55%) [2]. This kinetic signature—absent with ibopamine's ubiquitous esterase-mediated activation—enables investigation of renal phosphatase-mediated drug delivery strategies.

In Vitro Dopamine Receptor (DRD) Agonist Screening with Defined Solubility

Fosopamine hydrochloride offers practical advantages for in vitro receptor binding and functional assays requiring aqueous compound preparation. Its high water solubility (85 mg/mL, 299.67 mM) [3] eliminates the need for DMSO vehicles (in which it is poorly soluble, <1 mg/mL), minimizing solvent-related artifacts in cell-based assays. This property is relevant for laboratories conducting DRD agonist screening where vehicle cytotoxicity or solvent interference with receptor binding must be avoided.

Comparative Renal DA-1 Receptor Pharmacology Using Epinine-Prodrug Benchmarks

The Nichols et al. (1987) potency hierarchy—fenoldopam > epinine ≈ dopamine > ibopamine—provides a quantitative framework for benchmarking fosopamine-derived epinine against other renal DA-1 agonists [4]. Investigators studying renal dopamine receptor pharmacology can use fosopamine as an oral, renally targeted epinine source to compare against intravenous fenoldopam (10-fold more potent) or oral ibopamine (10-fold less potent than epinine), establishing potency ranges for novel DA-1 agonists in renal vascular preparations.

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